{[(2-methylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate
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Overview
Description
“{[(2-methylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate” is a complex organic compound. It consists of a quinoline moiety, which is a heterocyclic aromatic organic compound, and a carbamate group, which is derived from carbamic acid .
Molecular Structure Analysis
The molecular structure of “this compound” would be complex due to the presence of multiple functional groups. The carbamoyl functional group is the carbamic acid molecule minus the OH part of the carboxyl . The quinoline moiety is a fused ring structure containing a benzene ring and a pyridine ring .Chemical Reactions Analysis
Carbamates, like the one in this compound, can participate in a diverse range of transition metal-catalyzed transformations including radical initiated reactions and cross-coupling and annulation reaction modes as well as C–H functionalization .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Carbamic acids, like the one in this compound, are weak acids with acidity constants, Ka, being approximately 10^−5 .Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-14-6-2-3-8-16(14)12-21-19(23)13-25-20(24)18-11-10-15-7-4-5-9-17(15)22-18/h2-11H,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMVCZRPTYMENW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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